Lapatinib is a potent tyrosine kinase inhibitor (TKI) investigated for its potential use in cancer research. [] Lapatinib acts on intracellular receptors. [] It specifically targets epidermal growth factor receptors (EGFR), namely ErbB1 and ErbB2 (HER2), which are often overexpressed in various cancers. [, ] Lapatinib serves as a valuable tool to study the roles of these receptors in cancer development, progression, and potential therapeutic interventions. [, ]
N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, commonly known as Lapatinib, is a targeted anti-cancer agent primarily used in the treatment of breast cancer. It functions as a reversible inhibitor of both the epidermal growth factor receptor and the human epidermal growth factor receptor 2, which play significant roles in the proliferation of cancer cells. The compound has the CAS number 231277-92-2 and is classified under quinazoline derivatives, specifically designed for oncological applications .
The synthesis of N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine involves several key steps:
The molecular structure of N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to elucidate its binding interactions with target receptors .
N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine undergoes various chemical reactions that are crucial for its biological activity:
The mechanism of action of N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine involves:
The physical and chemical properties of N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine include:
These properties are critical for formulation development and determining appropriate dosing regimens for clinical use .
N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine is primarily used in scientific research and clinical settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3